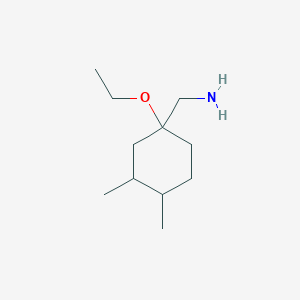

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine

説明

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine is a substituted cyclohexane derivative featuring a methanamine group (-CH2NH2) attached to a cyclohexyl ring substituted with ethoxy (1-OCH2CH3) and two methyl groups (3-CH3 and 4-CH3). This compound is of interest in medicinal and organic chemistry due to its structural complexity, which may influence bioavailability, receptor binding, and metabolic stability.

特性

分子式 |

C11H23NO |

|---|---|

分子量 |

185.31 g/mol |

IUPAC名 |

(1-ethoxy-3,4-dimethylcyclohexyl)methanamine |

InChI |

InChI=1S/C11H23NO/c1-4-13-11(8-12)6-5-9(2)10(3)7-11/h9-10H,4-8,12H2,1-3H3 |

InChIキー |

YHGLDBVUCXRCSK-UHFFFAOYSA-N |

正規SMILES |

CCOC1(CCC(C(C1)C)C)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine typically involves the reaction of 3,4-dimethylcyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

化学反応の分析

Types of Reactions

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Structural Comparison with Analogous Compounds

Cyclohexanemethanamine Derivatives

- 5-Amino-1,3,3-trimethylcyclohexanemethanamine (CAS 68609-08-5): This compound shares the cyclohexanemethanamine backbone but lacks the ethoxy group.

- 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) :

A dimeric cyclohexylamine with a methylene bridge. Its three geometric isomers (trans-trans, cis-cis, cis-trans) exhibit distinct physicochemical behaviors, highlighting the importance of stereochemistry in cyclohexane-based amines .

Ether-Functionalized Amines

- (3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5): Features a phenyl ring substituted with a cyclohexylmethoxy group and a methanamine. This structural difference may lead to divergent pharmacokinetic profiles .

- Dopamine HCl (CAS 62-31-7) :

A catecholamine with hydroxyl groups instead of ethoxy and methyl substituents. The hydroxyl groups enhance hydrogen-bonding capacity, increasing water solubility but reducing metabolic stability compared to ether-containing analogs like (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine .

Physicochemical and Environmental Properties

Solubility and Stability

- Methanamine Derivatives :

Substituted cyclohexanemethanamines generally exhibit moderate water solubility due to the amine group, but bulky substituents (e.g., ethoxy, methyl) reduce solubility. For example, methylamine’s solubility in polar solvents like N,N-dimethylformamide (DMF) decreases with increased molecular complexity . - The ethoxy group in the target compound may alter its environmental persistence compared to hydroxylated analogs like dopamine .

Data Table: Key Comparisons

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Solubility (Predicted) | Health Hazard Index |

|---|---|---|---|---|---|

| (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine | N/A | C11H23NO | 1-Ethoxy, 3,4-dimethyl | Low (ether-dominated) | Not reported |

| 5-Amino-1,3,3-trimethylcyclohexanemethanamine | 68609-08-5 | C10H22N2 | 1,3,3-Trimethyl | Moderate | 50 (PM10) |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C13H26N2 | Methylene-bridged dimer | Low (high MW) | 210 (Health) |

| (3-(Cyclohexylmethoxy)phenyl)methanamine | 1019128-90-5 | C14H21NO | Cyclohexylmethoxy, phenyl | Moderate | Not reported |

| Dopamine HCl | 62-31-7 | C8H12ClNO2 | 3,4-Dihydroxyphenyl, ethylamine | High (polar groups) | 5 (PM10) |

生物活性

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₉NO

Molecular Weight: 183.28 g/mol

IUPAC Name: (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine

The compound features a cyclohexyl structure with ethoxy and dimethyl substituents, which may influence its lipophilicity and interaction with biological targets.

The biological activity of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine can be attributed to several mechanisms:

- Receptor Modulation: The compound may interact with various receptors in the central nervous system, potentially affecting neurotransmitter systems.

- Antifungal Properties: Preliminary studies suggest that compounds with similar structures exhibit antifungal activity by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, which is crucial for fungal cell survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine. Modifications to the ethoxy group or the cyclohexyl moiety can significantly impact its affinity for biological targets. For instance:

- Alkyl Chain Variation: Changes in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish receptor binding.

- Substituent Effects: The presence of electron-donating or withdrawing groups on the aromatic system can influence the compound's overall reactivity and biological efficacy.

Antifungal Activity

A study examining structurally related compounds demonstrated significant antifungal activity against various pathogens. For example:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| MI-11 | 7.8 | Fusarium verticillioides |

| MI-2 | 15.6 | Fusarium verticillioides |

| (1-Ethoxy-3,4-dimethyl...) | TBD | TBD |

These findings indicate that modifications in the structure can lead to varying levels of antifungal effectiveness.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine on cancer cell lines. The compound showed selective cytotoxicity against human cancer cells while exhibiting minimal toxicity towards normal cells. For instance:

- HeLa Cells: IC₅₀ = 20 µg/mL

- MCF-7 Cells: IC₅₀ = 24 µg/mL

This selective activity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms.

Comparative Studies with CDK9 Inhibitors

Recent research on CDK9 inhibitors has revealed insights into how structural variations influence selectivity and potency. Compounds similar to (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine were evaluated for their ability to inhibit CDK9, a key regulator in cell cycle progression:

| Compound | IC₅₀ (nM) | Selectivity for CDK9 over CDK2/7 |

|---|---|---|

| MC180295 | 40 | High |

| (1-Ethoxy...) | TBD | TBD |

These studies highlight the importance of structural optimization in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。